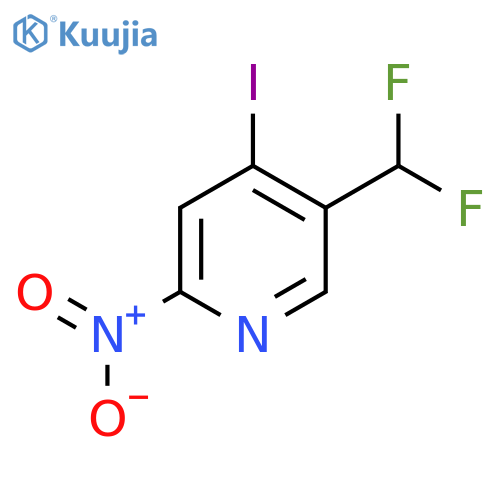

Cas no 1805033-26-4 (5-(Difluoromethyl)-4-iodo-2-nitropyridine)

5-(Difluoromethyl)-4-iodo-2-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 5-(Difluoromethyl)-4-iodo-2-nitropyridine

-

- インチ: 1S/C6H3F2IN2O2/c7-6(8)3-2-10-5(11(12)13)1-4(3)9/h1-2,6H

- InChIKey: VQLFCUPFBKYRFE-UHFFFAOYSA-N

- ほほえんだ: IC1C=C([N+](=O)[O-])N=CC=1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 200

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 58.7

5-(Difluoromethyl)-4-iodo-2-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029078962-500mg |

5-(Difluoromethyl)-4-iodo-2-nitropyridine |

1805033-26-4 | 97% | 500mg |

$806.85 | 2022-04-01 | |

| Alichem | A029078962-1g |

5-(Difluoromethyl)-4-iodo-2-nitropyridine |

1805033-26-4 | 97% | 1g |

$1,460.20 | 2022-04-01 | |

| Alichem | A029078962-250mg |

5-(Difluoromethyl)-4-iodo-2-nitropyridine |

1805033-26-4 | 97% | 250mg |

$480.00 | 2022-04-01 |

5-(Difluoromethyl)-4-iodo-2-nitropyridine 関連文献

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Shachi Mittal Analyst, 2019,144, 2635-2642

5-(Difluoromethyl)-4-iodo-2-nitropyridineに関する追加情報

5-(Difluoromethyl)-4-iodo-2-nitropyridine: A Comprehensive Overview

5-(Difluoromethyl)-4-iodo-2-nitropyridine, also known by its CAS number 1805033-26-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a difluoromethyl group at the 5-position, an iodine atom at the 4-position, and a nitro group at the 2-position. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable building block in various chemical reactions and applications.

The synthesis of 5-(Difluoromethyl)-4-iodo-2-nitropyridine involves a series of intricate steps, including nucleophilic aromatic substitution and iodination reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields. The use of palladium catalysts in coupling reactions has been particularly impactful, allowing for the precise installation of the iodine substituent while maintaining the integrity of the pyridine ring.

In terms of applications, 5-(Difluoromethyl)-4-iodo-2-nitropyridine has found utility in the development of novel pharmaceutical agents. Its ability to act as a bioisostere for other nitrogen-containing heterocycles has made it a valuable tool in drug design. For instance, researchers have explored its potential as an inhibitor of kinase enzymes, which are implicated in various disease states such as cancer and inflammatory disorders. Recent studies have demonstrated that this compound exhibits promising activity against specific kinase targets, highlighting its potential as a lead compound for further optimization.

Beyond its role in drug discovery, 5-(Difluoromethyl)-4-iodo-2-nitropyridine has also been utilized in the construction of advanced materials. Its electron-withdrawing groups make it an ideal candidate for use in organic electronics, particularly in the development of semiconducting polymers and organic light-emitting diodes (OLEDs). The nitro group, in particular, contributes to the molecule's high electron-deficiency, which is desirable for applications requiring charge transport properties.

The study of 5-(Difluoromethyl)-4-iodo-2-nitropyridine has also shed light on fundamental aspects of pyridine chemistry. Its reactivity patterns under various reaction conditions have been extensively investigated, providing insights into the influence of substituents on aromatic systems. For example, recent research has explored the effects of fluorination on the electronic properties of pyridine derivatives, revealing that difluoromethylation can significantly enhance both electrophilicity and nucleophilicity depending on the reaction context.

In conclusion, 5-(Difluoromethyl)-4-iodo-2-nitropyridine stands as a testament to the ingenuity and precision of modern chemical synthesis. Its versatile structure and unique reactivity make it an invaluable tool across multiple disciplines. As research continues to uncover new applications and optimize existing ones, this compound is poised to play an even greater role in advancing both scientific knowledge and practical innovations.

1805033-26-4 (5-(Difluoromethyl)-4-iodo-2-nitropyridine) 関連製品

- 2228501-06-0(2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol)

- 94527-39-6(1-Bromo-4-methoxy-2-(methoxymethyl)benzene)

- 1806016-71-6(3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetic acid)

- 2228394-89-4(2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine)

- 2137548-80-0(1-Oxaspiro[4.6]undecan-4-ol)

- 13942-05-7(4-Benzamido-cyclohexanone)

- 1207040-30-9(1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide)

- 1805126-79-7(3-Amino-4-bromo-2-(trifluoromethoxy)benzyl bromide)

- 1803676-23-4(3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid)

- 203245-10-7(2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester)